molecular formula C20H22N2O6S B2476711 N-(1,3-benzodioxol-5-ylmethyl)-4-methyl-3-(4-morpholinylsulfonyl)benzamide CAS No. 690247-56-4

N-(1,3-benzodioxol-5-ylmethyl)-4-methyl-3-(4-morpholinylsulfonyl)benzamide

Katalognummer B2476711
CAS-Nummer: 690247-56-4
Molekulargewicht: 418.46
InChI-Schlüssel: LGCFSBYBUPLUEY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(1,3-benzodioxol-5-ylmethyl)-4-methyl-3-(4-morpholinylsulfonyl)benzamide, commonly known as BMS-986001, is a small molecule drug that has been developed for the treatment of various diseases. It is a potent and selective inhibitor of the protein tyrosine phosphatase 1B (PTP1B), which plays a key role in the regulation of insulin signaling and glucose homeostasis.

Wirkmechanismus

BMS-986001 is a potent and selective inhibitor of N-(1,3-benzodioxol-5-ylmethyl)-4-methyl-3-(4-morpholinylsulfonyl)benzamide, which is a negative regulator of insulin signaling. By inhibiting N-(1,3-benzodioxol-5-ylmethyl)-4-methyl-3-(4-morpholinylsulfonyl)benzamide, BMS-986001 enhances insulin signaling and improves glucose homeostasis. In addition, BMS-986001 has been shown to inhibit the growth of cancer cells by targeting N-(1,3-benzodioxol-5-ylmethyl)-4-methyl-3-(4-morpholinylsulfonyl)benzamide-mediated signaling pathways. The precise mechanism of action of BMS-986001 in other diseases is still under investigation.
Biochemical and Physiological Effects:
BMS-986001 has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes and obesity. It has also been found to have anti-inflammatory and neuroprotective effects in animal models of neurodegenerative diseases. In addition, BMS-986001 has been shown to inhibit the growth of cancer cells in vitro and in vivo. However, the biochemical and physiological effects of BMS-986001 in other diseases are still under investigation.

Vorteile Und Einschränkungen Für Laborexperimente

BMS-986001 is a potent and selective inhibitor of N-(1,3-benzodioxol-5-ylmethyl)-4-methyl-3-(4-morpholinylsulfonyl)benzamide, which makes it an attractive tool for studying the role of N-(1,3-benzodioxol-5-ylmethyl)-4-methyl-3-(4-morpholinylsulfonyl)benzamide in various diseases. It is also a small molecule drug that can be easily synthesized and modified for structure-activity relationship studies. However, the limitations of BMS-986001 include its poor solubility in aqueous media and its potential off-target effects.

Zukünftige Richtungen

There are several future directions for the development and application of BMS-986001. One direction is to optimize the pharmacokinetic properties of BMS-986001 to improve its efficacy and safety in clinical trials. Another direction is to investigate the role of N-(1,3-benzodioxol-5-ylmethyl)-4-methyl-3-(4-morpholinylsulfonyl)benzamide in other diseases, such as cardiovascular diseases and autoimmune diseases. In addition, the development of new N-(1,3-benzodioxol-5-ylmethyl)-4-methyl-3-(4-morpholinylsulfonyl)benzamide inhibitors based on the structure of BMS-986001 may lead to the discovery of more potent and selective inhibitors for the treatment of various diseases.

Synthesemethoden

The synthesis of BMS-986001 involves several steps, including the preparation of the starting materials, the formation of the key intermediate, and the final coupling reaction. The starting materials are commercially available and can be easily obtained. The key intermediate is prepared by the reaction of 4-methyl-3-nitrobenzoic acid with 1,3-benzodioxole-5-carboxaldehyde in the presence of a reducing agent. The final coupling reaction is carried out by the reaction of the key intermediate with 4-morpholinylsulfonyl chloride in the presence of a base. The product is then purified by column chromatography to obtain pure BMS-986001.

Wissenschaftliche Forschungsanwendungen

BMS-986001 has been extensively studied for its potential therapeutic applications in various diseases, including diabetes, obesity, and cancer. It has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes and obesity. BMS-986001 has also been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, BMS-986001 has been found to have anti-inflammatory and neuroprotective effects in animal models of neurodegenerative diseases.

Eigenschaften

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-4-methyl-3-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O6S/c1-14-2-4-16(11-19(14)29(24,25)22-6-8-26-9-7-22)20(23)21-12-15-3-5-17-18(10-15)28-13-27-17/h2-5,10-11H,6-9,12-13H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGCFSBYBUPLUEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NCC2=CC3=C(C=C2)OCO3)S(=O)(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,3-benzodioxol-5-ylmethyl)-4-methyl-3-(4-morpholinylsulfonyl)benzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.